Nantradol
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Overview
Description
Nantradol is a synthetic cannabinoid analog known for its potent analgesic and antiemetic properties. It was developed as part of research into non-opiate analgesics and has shown significant promise in preclinical studies . This compound is structurally related to other cannabinoids but exhibits unique pharmacological properties that make it a subject of interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nantradol involves several key steps. One common method includes the treatment of a precursor compound with sodium hydride and ethyl formate, leading to both N-formylation and C-formylation . This is followed by a Michael addition of methyl vinyl ketone, successive base treatments to remove the activating C-formyl group, and completion of the Robinson annulation . The final product is obtained through acetylation and reduction steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Nantradol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium in liquid ammonia is a typical reducing agent used in the synthesis of this compound.
Substitution: Strong nucleophiles like sodium hydride are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different pharmacological properties .
Scientific Research Applications
Nantradol has been extensively studied for its potential therapeutic applications. Some key areas of research include:
Analgesia: This compound has shown potent analgesic effects in animal models, making it a candidate for pain management.
Antiemetic: It has demonstrated antiemetic properties, particularly in the context of chemotherapy-induced nausea and vomiting.
Pharmacokinetics: Studies on the pharmacokinetics of this compound have revealed its metabolism and bioavailability, which are crucial for its therapeutic application.
Mechanism of Action
This compound exerts its effects primarily through the activation of cannabinoid receptors, specifically the CB1 receptor . These receptors are part of the G-protein coupled receptor (GPCR) family and play a key role in modulating synaptic transmission and psychoactivity . This compound’s activation of CB1 receptors leads to the inhibition of adenylyl cyclase and the accumulation of cyclic adenosine monophosphate (cAMP), which in turn affects calcium and potassium conductance in the brain .
Comparison with Similar Compounds
Nantradol is often compared to other synthetic cannabinoids such as dronabinol and nabilone. Some similar compounds include:
Levothis compound: A more potent analog of this compound with similar analgesic and antiemetic properties.
CP 55,940: Another synthetic cannabinoid with high affinity for CB1 receptors.
CP 47,497: Known for its potent cannabinoid receptor activity.
This compound’s uniqueness lies in its specific structural modifications, which confer distinct pharmacological properties compared to other cannabinoids .
Properties
CAS No. |
65511-41-3 |
---|---|
Molecular Formula |
C27H35NO4 |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
[(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-(5-phenylpentan-2-yloxy)-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate |
InChI |
InChI=1S/C27H35NO4/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3/t17?,18-,21+,23-,24+/m0/s1 |
InChI Key |
FFVXQGMUHIJQAO-KXUCESEGSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@H](C[C@H]2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O |
SMILES |
CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O |
Canonical SMILES |
CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O |
Origin of Product |
United States |
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